molecular formula C9H9N3O2 B15275638 5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid

Katalognummer: B15275638
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: XRYLOBDALXDKDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrazine ring substituted with a methyl(prop-2-yn-1-yl)amino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with methyl(prop-2-yn-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carbonitrile: This compound has a similar structure but with a carbonitrile group instead of a carboxylic acid group.

    5-Methyl-2-pyrazinecarboxylic acid: This compound lacks the methyl(prop-2-yn-1-yl)amino group but retains the pyrazine and carboxylic acid functionalities.

Uniqueness

5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid is unique due to the presence of both the methyl(prop-2-yn-1-yl)amino group and the carboxylic acid group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

5-[methyl(prop-2-ynyl)amino]pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-12(2)8-6-10-7(5-11-8)9(13)14/h1,5-6H,4H2,2H3,(H,13,14)

InChI-Schlüssel

XRYLOBDALXDKDO-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)C1=NC=C(N=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.